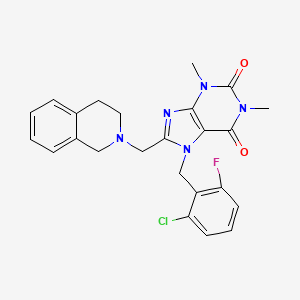

7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

7-(2-Chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position is substituted with a 2-chloro-6-fluorobenzyl group, while the 8-position bears a 3,4-dihydroisoquinolin-2(1H)-ylmethyl moiety. Structural elucidation of such compounds typically involves X-ray crystallography using programs like SHELX , though direct evidence for this compound’s structural analysis is lacking.

Properties

IUPAC Name |

7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClFN5O2/c1-28-22-21(23(32)29(2)24(28)33)31(13-17-18(25)8-5-9-19(17)26)20(27-22)14-30-11-10-15-6-3-4-7-16(15)12-30/h3-9H,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKRYZOMNAGFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=C(C=CC=C5Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

CCG-29088, also known as F0634-0239, is a small-molecule inhibitor that primarily targets the RhoA transcriptional signaling pathway. The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation.

Mode of Action

CCG-29088 acts downstream of Rho, blocking serum response element (SRE)-driven transcription stimulated by various proteins. It inhibits the transcriptional activation of the serum response factor (SRF), a critical factor for epithelial–mesenchymal transition (EMT). The S-isomer of CCG-29088 exhibits higher inhibitory effects on the cellular events triggered by myocardin-related transcription factor A (MRTF-A) activation.

Biochemical Pathways

CCG-29088 specifically inhibits the Rho pathway-mediated signaling and activation of SRF transcription. It acts at or downstream of MLK1 and upstream of SRF. This inhibition disrupts the Rho signaling pathway, leading to the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.

Pharmacokinetics

Pharmacokinetics generally involves the processes of drug absorption, distribution, metabolism, and excretion. These processes affect the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

CCG-29088 has been shown to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations. It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines. Moreover, it potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells.

Biological Activity

The compound 7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C22H22ClFN4O2

- Molecular Weight : 432.89 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cell proliferation and survival. For instance, it may inhibit histone methyltransferases (HMTs), which play a significant role in gene regulation and cancer progression .

- Antiproliferative Effects : Studies have demonstrated that the compound exhibits antiproliferative activity against several cancer cell lines. It has been shown to have low-nanomolar binding affinity to target proteins, which correlates with its ability to inhibit cell growth effectively .

Biological Assays and Efficacy

The efficacy of the compound has been evaluated through various biological assays:

| Assay Type | IC50 Value | Target | Cell Line |

|---|---|---|---|

| Histone Methyltransferase | 43 nM | WDR5 | MV4:11 |

| Antiproliferative Activity | 5-fold selectivity over K562 | Cancer Cell Proliferation | MV4:11 and Molm-13 |

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Anticancer Activity : In a study involving MLL-fusion cell lines, the compound demonstrated significant antiproliferative effects with a GI50 in the low micromolar range. This suggests that it may be effective in treating certain types of leukemia .

- Structure-Activity Relationship (SAR) Analysis : The modification of substituents on the benzyl moiety significantly influenced the binding affinity and biological activity. For example, compounds with halogen substitutions at specific positions on the phenyl ring showed enhanced potency compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to 7-(3-chlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 353761-66-7), a structurally related purine-2,6-dione derivative . Key differences include:

The 2-chloro-6-fluorobenzyl substituent at the 7-position may confer greater metabolic stability than the 3-chlorobenzyl group due to reduced susceptibility to oxidative metabolism.

Research Findings and Implications

Structural Insights: The dihydroisoquinoline moiety distinguishes the target compound from sulfanyl-substituted analogs, suggesting unique binding modes in biological targets .

Synthetic Challenges : Steric hindrance at the 8-position may necessitate advanced catalytic systems, such as high-pressure conditions or microwave-assisted synthesis.

Environmental Impact: Adoption of ionic liquid or FeCl₃ catalysis (as in dihydropyrimidinone synthesis ) could reduce waste in large-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.